1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride
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Overview
Description
1-{3,7,9-Trioxabicyclo[331]nonan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 It is a bicyclic compound containing three oxygen atoms and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride typically involves the formation of the bicyclic structure followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic core. The methanamine group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: A related compound with a similar bicyclic structure but lacking the methanamine group.
1-{3,7-diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride: Another bicyclic compound with nitrogen atoms in the ring structure.
9-Oxabicyclo[3.3.1]nonan-1-ol: A compound with a hydroxyl group instead of the methanamine group.
Uniqueness
1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride is unique due to its specific combination of a bicyclic structure with three oxygen atoms and a methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₆H₁₀ClN₃O₃
- Molecular Weight : 195.62 g/mol
- CAS Number : 281-09-4
The bicyclic structure contributes to its unique interactions with biological targets.
Research indicates that compounds with similar bicyclic structures often interact with various biological pathways, including:
- Receptor Modulation : Many bicyclic compounds act as ligands for neurotransmitter receptors. For instance, compounds structurally related to this compound have shown activity at nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission and neuroplasticity .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against drug-resistant strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the efficacy of derivatives of the bicyclic structure against Mycobacterium tuberculosis. Compound 20aa displayed significant activity with a minimum inhibitory concentration (MIC) ranging from 0.48 to 0.82 μg/mL against drug-resistant strains, indicating its potential as an antibacterial agent . -
Neuropharmacological Effects :
Research on similar bicyclic compounds revealed their ability to modulate nAChRs, leading to enhanced cognitive functions in animal models. This suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is compromised .
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3,7,9-trioxabicyclo[3.3.1]nonan-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-3-7-4-9-1-6(11-7)2-10-5-7;/h6H,1-5,8H2;1H |
InChI Key |
DQNNWJWQEZXFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(O2)(CO1)CN.Cl |
Origin of Product |
United States |
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